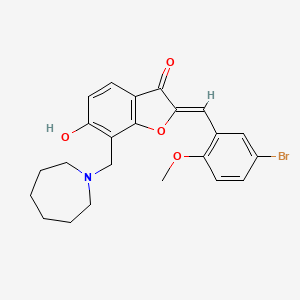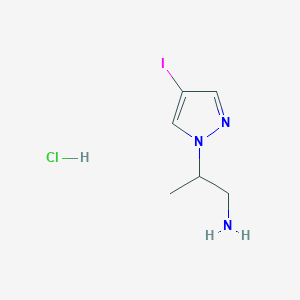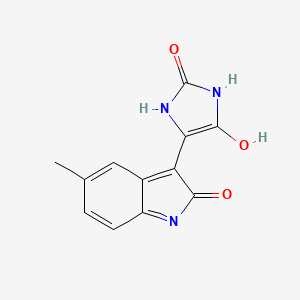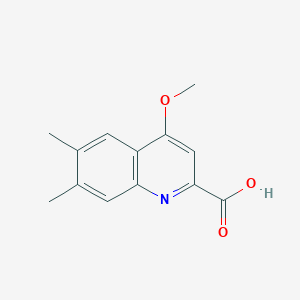![molecular formula C24H17BrO3 B15112037 (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15112037.png)
(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group and a phenylprop-2-en-1-yloxy group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromo ketone, under basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the Phenylprop-2-en-1-yloxy Group: The phenylprop-2-en-1-yloxy group can be attached through an etherification reaction using an appropriate phenylprop-2-en-1-ol derivative and a suitable base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties Compared to its analogs with different substituents (eg
Properties
Molecular Formula |
C24H17BrO3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17BrO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15- |
InChI Key |
OCBVDSLODJQWGD-MOURARDWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)

![5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15111984.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15111990.png)
![N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15111998.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B15112000.png)

![(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15112011.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112039.png)

![5-Fluoro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112047.png)
